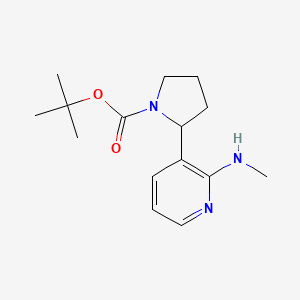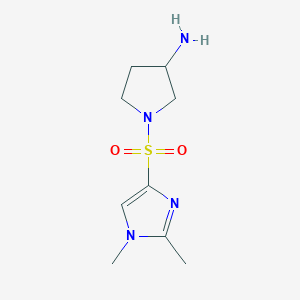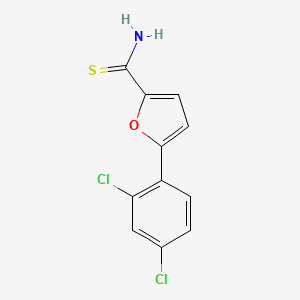
4-(2-(5-Ethyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(5-Éthyl-1H-1,2,4-triazol-3-yl)éthyl)morpholine est un composé chimique qui présente un cycle morpholine substitué par un groupe éthyle et une entité 1H-1,2,4-triazole.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-(2-(5-Éthyl-1H-1,2,4-triazol-3-yl)éthyl)morpholine implique généralement la réaction de la morpholine avec un dérivé de triazole approprié. Une méthode courante implique l'utilisation d'une réaction de Mitsunobu, où la morpholine est mise à réagir avec un triazole substitué par un éthyle en présence de diisopropylazodicarboxylate (DIAD) et de triphénylphosphine (PPh3) pour produire le produit souhaité .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle, avec des optimisations pour le rendement et la pureté. L'utilisation de réacteurs à flux continu et de plateformes de synthèse automatisées peut améliorer l'efficacité et la capacité de production du processus .
Analyse Des Réactions Chimiques
Types de réactions
4-(2-(5-Éthyl-1H-1,2,4-triazol-3-yl)éthyl)morpholine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium aluminium.
Substitution : Les réactions de substitution nucléophile peuvent se produire au niveau du cycle morpholine ou de l'entité triazole.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène (H2O2) en milieu acide.
Réduction : Borohydrure de sodium (NaBH4) dans le méthanol.
Substitution : Halogénoalcanes en présence d'une base telle que l'hydroxyde de sodium (NaOH).
Principaux produits formés
Oxydation : Formation de N-oxydes correspondants.
Réduction : Formation de dérivés de triazole réduits.
Substitution : Formation de dérivés de morpholine ou de triazole alkylés
Applications de la recherche scientifique
4-(2-(5-Éthyl-1H-1,2,4-triazol-3-yl)éthyl)morpholine a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément de base dans la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel d'inhibiteur enzymatique, en particulier contre l'anhydrase carbonique-II.
Médecine : Exploré pour ses propriétés anticancéreuses et antimicrobiennes potentielles.
Mécanisme d'action
Le mécanisme d'action du 4-(2-(5-Éthyl-1H-1,2,4-triazol-3-yl)éthyl)morpholine implique son interaction avec des cibles moléculaires spécifiques. Par exemple, en tant qu'inhibiteur enzymatique, il se lie au site actif de l'enzyme, bloquant son activité. L'entité triazole joue un rôle crucial dans cette liaison grâce aux liaisons hydrogène et aux interactions hydrophobes avec les résidus du site actif de l'enzyme .
Applications De Recherche Scientifique
4-(2-(5-Ethyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase-II.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Mécanisme D'action
The mechanism of action of 4-(2-(5-Ethyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The triazole moiety plays a crucial role in this binding through hydrogen bonding and hydrophobic interactions with the enzyme’s active site residues .
Comparaison Avec Des Composés Similaires
Composés similaires
1H-1,2,4-Triazole : Un composé de triazole basique avec de larges activités biologiques.
5-Méthyl-1H-1,2,4-triazole : Structure similaire avec un groupe méthyle au lieu d'un groupe éthyle.
4-(2-(5-Méthyl-1H-1,2,4-triazol-3-yl)éthyl)morpholine : Un composé étroitement lié avec une substitution méthyle
Unicité
4-(2-(5-Éthyl-1H-1,2,4-triazol-3-yl)éthyl)morpholine est unique en raison de son motif de substitution spécifique, qui peut influencer son activité biologique et sa réactivité chimique. La présence du groupe éthyle et du cycle morpholine peut améliorer son affinité de liaison et sa sélectivité envers certaines cibles moléculaires par rapport à ses analogues substitués par un méthyle .
Propriétés
Formule moléculaire |
C10H18N4O |
|---|---|
Poids moléculaire |
210.28 g/mol |
Nom IUPAC |
4-[2-(3-ethyl-1H-1,2,4-triazol-5-yl)ethyl]morpholine |
InChI |
InChI=1S/C10H18N4O/c1-2-9-11-10(13-12-9)3-4-14-5-7-15-8-6-14/h2-8H2,1H3,(H,11,12,13) |
Clé InChI |
WRMZPCIILJIONE-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NNC(=N1)CCN2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzo[b]thiophene, 4,5-dimethoxy-](/img/structure/B11813744.png)



![Ethyl2-(2,5-dimethyl-1H-pyrrol-1-yl)benzo[d]thiazole-6-carboxylate](/img/structure/B11813754.png)




![N-Benzyl-5-chlorobenzo[d]isoxazol-3-amine](/img/structure/B11813786.png)


